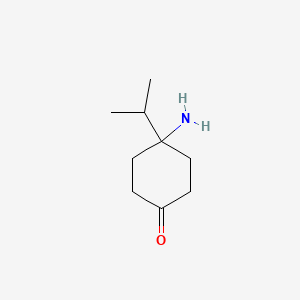

4-Amino-4-(propan-2-yl)cyclohexan-1-one

Description

4-Amino-4-(propan-2-yl)cyclohexan-1-one is a cyclohexanone derivative featuring an amino group and an isopropyl substituent at the 4-position of the cyclohexane ring.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-amino-4-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H17NO/c1-7(2)9(10)5-3-8(11)4-6-9/h7H,3-6,10H2,1-2H3 |

InChI Key |

KYDNNNJSQGRCRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCC(=O)CC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(propan-2-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4-(propan-2-yl)cyclohexan-1-one may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The scalability of the process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(propan-2-yl)cyclohexan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research has indicated that compounds related to 4-Amino-4-(propan-2-yl)cyclohexan-1-one can exhibit analgesic effects. A patent outlines a class of 4-amino-4-arylcyclohexanones, which includes the compound , demonstrating efficacy in pain relief for both animals and humans. These compounds have been shown to interfere with nerve transmission, offering a potential alternative to traditional analgesics like meperidine .

G Protein-Coupled Receptor Modulation

The compound's structure allows it to act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are critical targets for drug development aimed at treating central nervous system disorders. A study highlighted the development of allosteric modulators that could lead to novel therapeutic strategies for conditions such as anxiety and depression .

Biochemical Applications

FABP4 Inhibition

Recent studies have identified 4-Amino-4-(propan-2-yl)cyclohexan-1-one as a potent inhibitor of fatty acid-binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders, and inhibitors of this protein can be valuable in developing treatments for obesity and type 2 diabetes. Experimental data showed that derivatives of this compound exhibited significant inhibitory activity against FABP4, with IC50 values indicating high potency .

Synthesis and Chemical Properties

The synthesis of 4-Amino-4-(propan-2-yl)cyclohexan-1-one can be achieved through several methods involving cyclization reactions and functional group modifications. The versatility in synthetic approaches highlights its potential for creating derivatives with tailored biological activities. The compound's structural features allow for modifications that can enhance its pharmacological properties or alter its interaction with biological targets .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and mode of action are essential for understanding its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-4-(propan-2-yl)cyclohexan-1-one with analogous cyclohexanone derivatives, focusing on structural features, reactivity, and applications:

Key Findings from Comparative Analysis :

Substituent Effects on Reactivity: The presence of an amino group in 4-Amino-4-(propan-2-yl)cyclohexan-1-one enhances nucleophilic reactivity compared to hydroxylated analogs like 4-hydroxy-5-methyl-2-(propan-2-yl)cyclohexan-1-one . Aromatic substituents (e.g., 3-methoxyphenyl in MXiPr) introduce π-π interactions, altering biological activity and solubility relative to aliphatic substituents .

Safety and Handling: While 1-Amino-4-butylcyclohexane (a structural analog) is classified as low hazard, compounds with aromatic or psychoactive substituents (e.g., MXiPr) require stringent safety protocols .

Biological Activity

4-Amino-4-(propan-2-yl)cyclohexan-1-one, also known as a cyclohexanone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a ketone functionality, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular structure of 4-Amino-4-(propan-2-yl)cyclohexan-1-one can be represented as follows:

This compound exhibits both hydrophilic (due to the amino group) and lipophilic properties (due to the cyclohexane ring), which may influence its bioavailability and interaction with biological targets.

The biological activity of 4-Amino-4-(propan-2-yl)cyclohexan-1-one is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins, potentially modulating enzyme activity or receptor binding. Additionally, the ketone functionality may participate in redox reactions, influencing cellular oxidative states.

Antioxidant Activity

Research has indicated that derivatives of cyclohexanone compounds possess antioxidant properties. For instance, studies utilizing the DPPH method have shown that certain derivatives exhibit significant free radical scavenging activity. Although specific data for 4-Amino-4-(propan-2-yl)cyclohexan-1-one is limited, related compounds demonstrate promising antioxidant effects, suggesting potential applications in oxidative stress-related conditions .

Antimicrobial Activity

Compounds similar to 4-Amino-4-(propan-2-yl)cyclohexan-1-one have been investigated for their antimicrobial properties. For example, derivatives containing similar structural motifs have shown activity against various bacterial strains, indicating that this compound may also possess antimicrobial potential .

Anticancer Activity

The anticancer properties of cyclohexanone derivatives are noteworthy. Studies have demonstrated that certain compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, research on related compounds has shown significant cytotoxic effects against various cancer cell lines, suggesting that 4-Amino-4-(propan-2-yl)cyclohexan-1-one may also exhibit similar activities .

Case Study 1: Antioxidant Evaluation

In a comparative study involving several cyclohexanone derivatives, it was found that those with a hydroxyl or amino substituent displayed enhanced antioxidant activity compared to their counterparts. The IC50 values for these compounds were measured using the DPPH assay, revealing that structural modifications significantly impact their efficacy.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 15.5 | Antioxidant |

| Compound B | 22.3 | Antioxidant |

| 4-Amino-4-(propan-2-yl)cyclohexan-1-one | TBD | TBD |

Case Study 2: Antimicrobial Screening

A study investigating the antimicrobial properties of various cyclohexanone derivatives included 4-Amino-4-(propan-2-yl)cyclohexan-1-one among its test substances. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, supporting further exploration into its potential as an antimicrobial agent.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Control (Standard Drug) | 20 |

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-4-(propan-2-yl)cyclohexan-1-one to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use a base-catalyzed condensation approach in polar aprotic solvents (e.g., methanol) with controlled stoichiometry. For example, aqueous KOH (4 equiv) in methanol at room temperature for 24 hours can promote efficient cyclization and minimize side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/petroleum ether to isolate the product. Monitor purity via TLC and confirm using HPLC (>99% purity criteria) .

- Characterization : Validate structural integrity via -NMR (e.g., δ 1.34 ppm for isopropyl methyl groups) and FT-IR (C=O stretch ~1700 cm) .

Q. What analytical techniques are critical for characterizing the stereochemistry of 4-Amino-4-(propan-2-yl)cyclohexan-1-one?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystal structures to resolve stereochemical ambiguities. Ensure data collection at low temperatures (e.g., 100 K) to enhance diffraction quality .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane/isopropanol mobile phases to separate enantiomers and determine enantiomeric excess .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 4-Amino-4-(propan-2-yl)cyclohexan-1-one?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometries using the B3LYP hybrid functional with a 6-311++G(d,p) basis set. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Wavefunction Analysis : Use Multiwfn to map electrostatic potential surfaces (EPS) and electron localization functions (ELF), identifying regions prone to electrophilic attack (e.g., carbonyl carbon) .

Q. What strategies resolve contradictory spectral data in structural elucidation (e.g., unexpected 13C^{13} \text{C}13C-NMR shifts)?

Methodological Answer:

- Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR (VT-NMR) to detect ring-flipping or keto-enol tautomerism. For example, coalescence temperatures near 240 K indicate slow exchange processes .

- Synchrotron IR Spectroscopy : Probe low-frequency vibrations (e.g., C-N stretching modes) to correlate with computational vibrational spectra, resolving discrepancies in functional group assignments .

Q. How can researchers design derivatives of 4-Amino-4-(propan-2-yl)cyclohexan-1-one for biological activity studies?

Methodological Answer:

- Functionalization : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) at the cyclohexanone ring. Optimize Pd-catalyzed conditions (e.g., Pd(PPh), NaCO, DMF/HO) .

- Biological Screening : Use human liver microsomes (pHLMs) to assess metabolic stability. Monitor metabolites via UPLC-HRMS, focusing on oxidative pathways (e.g., N-dealkylation) .

Safety and Handling

Q. What safety protocols are essential for handling 4-Amino-4-(propan-2-yl)cyclohexan-1-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and ANSI-approved goggles. Avoid inhalation of vapors with fume hoods (minimum airflow velocity: 0.5 m/s) .

- Spill Management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Data Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor reaction progress in real-time. Calibrate using cyclohexane as an ASTM reference standard .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent polarity) and identify critical parameters affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.